4-Butyl-2-phenyloxazol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
90656-90-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-butyl-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
NFZJMYJTJRKBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Butyl 2 Phenyloxazol 5 4h One and Analogues
Strategic Approaches to the Oxazolone (B7731731) Ring System Formation
The construction of the oxazolone ring is a pivotal step in the synthesis of 4-butyl-2-phenyloxazol-5(4H)-one. Various strategic approaches have been developed to achieve this, ranging from historical name reactions to modern green chemistry techniques.
Classical Erlenmeyer-Plochl Reaction and Contemporary Modifications
The Erlenmeyer-Plochl reaction, first described in 1893, remains a cornerstone for the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones. orgsyn.orgmdpi.com This reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base, commonly sodium acetate (B1210297). orgsyn.orgwikipedia.orgchemeurope.com The acetic anhydride serves as a dehydrating agent to facilitate the cyclization to the oxazolone ring. wikipedia.orgchemeurope.com
For the synthesis of this compound, the classical approach would involve the reaction of hippuric acid with valeraldehyde. While the traditional Erlenmeyer-Plochl reaction has been widely applied to aromatic aldehydes, its scope has been successfully extended to include aliphatic aldehydes. However, reactions involving aliphatic aldehydes can sometimes result in lower yields compared to their aromatic counterparts due to potential side reactions like aldol condensation.
Contemporary modifications to the Erlenmeyer-Plochl reaction have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. These modifications often involve the use of alternative catalysts and energy sources, which are discussed in subsequent sections.
One-Pot and Multi-Component Synthetic Protocols
To enhance synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have emerged as powerful strategies for the synthesis of oxazolones. These protocols allow for the combination of three or more reactants in a single reaction vessel, thereby avoiding the isolation of intermediates and minimizing purification steps. nih.govnih.govbohrium.com
A multi-component approach for the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones can involve the reaction of glycine, benzoyl chloride, and an aldehyde in a single step. nih.govnih.govbohrium.com In the context of this compound, this would entail the simultaneous reaction of glycine, benzoyl chloride, and valeraldehyde. This approach is not only step-economical but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. nih.govnih.gov
The development of such protocols has significantly streamlined the synthesis of diverse libraries of oxazolone derivatives for biological screening and other applications.
Mechanochemical Synthesis Techniques for Enhanced Efficiency
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.govresearchgate.netresearchgate.net This technique typically involves the grinding of solid reactants in a ball mill, leading to highly efficient mixing and reaction initiation. nih.gov
The mechanochemical synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been successfully demonstrated through the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.govnih.govbohrium.comnih.govresearchgate.netresearchgate.netafricaresearchconnects.com This solvent-free approach is characterized by its simplicity, high atom economy, and reduced environmental impact. nih.govnih.govbohrium.comnih.govresearchgate.netresearchgate.netafricaresearchconnects.com While specific studies on the mechanochemical synthesis of this compound are not prevalent, the established protocols for other aldehydes suggest its feasibility.
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically accelerate reaction rates. mdpi.com This technique provides rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. mdpi.com
The Erlenmeyer-Plochl reaction has been successfully adapted to microwave-assisted conditions. The synthesis of 4-arylidene-2-phenyloxazol-5-ones can be achieved by irradiating a mixture of an aromatic aldehyde, hippuric acid, and acetic anhydride in a microwave reactor. This method often proceeds without the need for a catalyst and can be completed in a matter of minutes. The application of microwave-assisted synthesis to aliphatic aldehydes like valeraldehyde for the preparation of this compound is a promising route for rapid and efficient production.
Ultrasound Irradiation in Oxazolone Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote and enhance chemical transformations. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to an acceleration of reaction rates. nih.govresearchgate.netnih.govmdpi.commdpi.com
Ultrasound has been effectively employed in the synthesis of oxazolones, often in conjunction with catalysts. For instance, the Erlenmeyer-Plochl reaction can be carried out under ultrasonic irradiation using iron oxide nanoparticles as a catalyst, resulting in excellent yields and short reaction times. researchgate.net This green chemistry approach offers a mild and efficient pathway for the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones. The use of ultrasound could be particularly beneficial for the synthesis of this compound, potentially improving the reaction efficiency with the less reactive aliphatic aldehyde.
Catalytic Systems Employed in the Synthesis of Oxazolones
The choice of catalyst plays a crucial role in the efficiency and selectivity of oxazolone synthesis. A wide array of catalytic systems, ranging from simple inorganic salts to complex organocatalysts, have been investigated to improve the Erlenmeyer-Plochl reaction and its variations.
Traditionally, sodium acetate is used in stoichiometric amounts. wikipedia.orgchemeurope.com However, research has shown that various other metal acetates, such as zinc acetate, can also effectively catalyze the reaction. lidsen.com Lewis acids have also been explored as catalysts. For instance, ytterbium(III) triflate has been shown to be an effective catalyst for this transformation. lidsen.com
In the realm of green chemistry, heterogeneous catalysts are of particular interest due to their ease of separation and reusability. researchgate.net Examples include silica-alumina supported heteropolyacids and nano iron oxide particles, which have been successfully used in the synthesis of 4-arylidene-2-phenyloxazol-5-ones. researchgate.net Organocatalysts, such as L-proline, have also been employed, offering a metal-free and environmentally friendly alternative. researchgate.net
The following table summarizes various catalysts used in the synthesis of oxazolones, along with the corresponding synthetic methods.
| Catalyst | Synthetic Method | Substrate Scope | Reference |
| Sodium Acetate | Classical Erlenmeyer-Plochl | Aromatic and Aliphatic Aldehydes | wikipedia.orgchemeurope.com |
| Zinc Acetate | Ultrasonic Irradiation | Aromatic Aldehydes | lidsen.com |
| Ytterbium(III) Triflate | Conventional Heating | Aromatic Aldehydes | lidsen.com |
| Iron Oxide Nanoparticles | Ultrasound Irradiation | Aromatic Aldehydes | researchgate.net |
| L-Proline | Conventional Heating | Aromatic Aldehydes | researchgate.net |
| Silica-Alumina Supported Heteropolyacids | Conventional Heating | Aromatic and Aliphatic Aldehydes | researchgate.net |
The selection of an appropriate catalytic system is critical for optimizing the synthesis of this compound, with considerations for yield, reaction conditions, and environmental impact.
Transition Metal-Catalyzed Transformations (e.g., Palladium, Zinc)
Transition metal catalysis offers powerful tools for the construction of the oxazolone ring and the introduction of substituents with high efficiency and selectivity.
Palladium: Palladium catalysts have been employed in the synthesis of oxazolone derivatives, showcasing their versatility in C-C and C-N bond formation. While specific examples for the direct synthesis of this compound are not extensively documented, palladium-catalyzed cross-coupling reactions represent a viable strategy for the introduction of the butyl group at the C-4 position or for the derivatization of the phenyl ring at the C-2 position.
Zinc: Zinc catalysts, particularly zinc dust and zinc oxide, have been utilized in the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. These methods often involve the condensation of an arylaldehyde with hippuric acid in the presence of acetic anhydride and a zinc catalyst. The use of zinc dust provides a heterogeneous catalytic system that can be easily separated from the reaction mixture. Similarly, zinc oxide has been reported as an efficient catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. While these examples focus on 4-arylidene derivatives, the underlying principle of zinc-catalyzed condensation could potentially be adapted for the synthesis of 4-alkyl substituted oxazolones like this compound by using an appropriate aldehyde.
| Catalyst | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Zinc Dust | Arylaldehyde, Hippuric Acid | 4-Arylidene-2-phenyl-5(4H)-oxazolone | Good to Excellent | |
| Zinc Oxide | Substituted Benzaldehydes, Hippuric Acid | 4-Arylmethylene-2-phenyl-5(4H)-oxazolones | Not specified |
Organocatalytic Approaches (e.g., L-Proline, Peptides)
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed reactions. For the synthesis of oxazolones, amino acids and peptides have shown significant promise.
L-Proline: L-proline, a readily available and inexpensive amino acid, has been successfully employed as an organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. This method involves the reaction of aromatic aldehydes and hippuric acid using acetic anhydride as a dehydrating agent. L-proline's bifunctional nature, possessing both a secondary amine and a carboxylic acid group, allows it to act as an efficient catalyst in this transformation. The reactions are generally characterized by mild conditions, short reaction times, and high yields.
Peptides: Peptides have been utilized as catalysts in the dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones, a process that allows for the conversion of a racemic mixture into a single enantiomer of a product. In a notable study, a tetrapeptide was developed to catalyze the methanolytic DKR of various oxazolones with high levels of enantioinduction. This methodology was successfully applied to the synthesis of enantiomerically enriched α-amino acid derivatives. Importantly, the study included the synthesis of 4-tert-butyl-2-phenyloxazol-5(4H)-one as a substrate, demonstrating the applicability of this approach to 4-alkyl substituted oxazolones.
| Catalyst | Reaction Type | Substrates | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| L-Proline | Condensation | Aromatic Aldehydes, Hippuric Acid | 4-Benzylidene-2-phenyl oxazol-5(4H)-one derivatives | Efficient, environmentally benign, high yields, short reaction times. | |
| Tetrapeptide | Dynamic Kinetic Resolution | Racemic Oxazol-5(4H)-ones (including 4-tert-butyl-2-phenyloxazol-5(4H)-one) | Enantiomerically enriched α-amino acid methyl esters | High levels of enantioinduction. |
Hypervalent Iodine-Mediated Oxidation Strategies
Hypervalent iodine reagents have gained prominence as mild and selective oxidizing agents in organic synthesis. Their application in the synthesis and modification of oxazolone derivatives offers a metal-free alternative to traditional methods. A novel method has been developed for the preparation of 4-acetoxy substituted 5(4H)-oxazolones through the direct oxidation of N-benzoyl amino acids using hypervalent iodine. This approach is efficient, economical, and allows for the synthesis of quaternary substituted amino acid derivatives. While this method does not directly yield this compound, it highlights the potential of hypervalent iodine reagents to functionalize the C-4 position of the oxazolone precursor. Further research could explore the adaptation of this strategy for the introduction of an alkyl group at this position.
Biocatalytic Methods for Green Synthesis
The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic methods for the direct synthesis of this compound are not yet widely reported, the principles of biocatalysis are highly applicable to this area. Enzymes such as lipases and proteases could potentially be employed for the asymmetric synthesis or resolution of oxazolone intermediates or their precursors. The development of such biocatalytic routes would represent a significant advancement in the sustainable production of these valuable chemical entities.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold at both the C-4 and C-2 positions allows for the generation of a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Introduction of Diverse Alkyl and Aryl Substituents at the C-4 Position
The C-4 position of the oxazolone ring is a key site for introducing structural diversity. A common strategy for introducing aryl substituents is the Erlenmeyer-Plochl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a base like sodium acetate. This method has been widely used to synthesize a variety of 4-arylidene-2-phenyloxazol-5(4H)-ones.
For the introduction of alkyl groups, such as the butyl group in the title compound, the starting material is typically the corresponding α-amino acid. For instance, 4-tert-butyl-2-phenyloxazol-5(4H)-one was synthesized from N-benzoyl-DL-tert-leucine. This general approach, starting from the appropriate N-benzoyl-α-amino acid, is a reliable method for accessing a range of 4-alkyl-2-phenyloxazol-5(4H)-ones.
| C-4 Substituent | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| Arylidene | Erlenmeyer-Plochl Reaction | Aromatic Aldehyde, Hippuric Acid | |
| tert-Butyl | Cyclodehydration | N-benzoyl-DL-tert-leucine |
Derivatization Strategies on the Phenyl Moiety at C-2
Modification of the phenyl ring at the C-2 position provides another avenue for creating structural diversity in this compound analogues. This can be achieved by starting with appropriately substituted hippuric acid derivatives. For example, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized by condensing various substituted benzaldehydes with different substituted hippuric acids. This approach allows for the introduction of a wide range of functional groups onto the C-2 phenyl ring, including electron-donating and electron-withdrawing groups, which can modulate the electronic properties and biological activity of the final molecule.
| Starting Material (Hippuric Acid Derivative) | Resulting C-2 Phenyl Substituent | Reference |
|---|---|---|
| p-Nitrohippuric acid | p-Nitrophenyl | |
| p-Chlorohippuric acid | p-Chlorophenyl | |
| p-Methoxyhippuric acid | p-Methoxyphenyl |
Methods for the Preparation of Chiral this compound Derivatives
The asymmetric synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, including the 4-butyl derivative, is a significant challenge in organic chemistry. The stereogenic center at the C4 position is crucial for the biological activity and application of these compounds as chiral building blocks. Methodologies to achieve high enantioselectivity in the synthesis of these derivatives primarily rely on catalytic asymmetric reactions or the use of chiral auxiliaries. These approaches aim to control the formation of the C4 stereocenter with high fidelity.
One of the most effective modern strategies for creating chiral centers is through the asymmetric hydrogenation of unsaturated precursors. rsc.orgrsc.org This method has been successfully applied to the synthesis of optically active 4-substituted 2-oxazolidinones, which are closely related to oxazolones and can serve as precursors. rsc.org An efficient protocol developed by Glorius and co-workers utilizes a Ruthenium(II)–N-heterocyclic carbene (NHC) catalyst for the enantioselective hydrogenation of 2-oxazolones. rsc.orgrsc.org This approach allows for the late-stage construction of the key stereocenter, providing access to diverse optically active 2-oxazolidinones with excellent enantioselectivities and yields. rsc.org The reaction can be scaled up to the gram scale with low catalyst loading, demonstrating its practical utility. rsc.orgrsc.org
The table below summarizes the results for the asymmetric hydrogenation of various 4-substituted 2-oxazolones using a chiral Ru(II)-NHC catalyst system. While the specific 4-butyl substrate is not detailed, the results for other 4-alkyl and 4-aryl substituted substrates demonstrate the broad applicability and high efficiency of this method for generating the desired C4 chirality.
| Substrate (4-Substituent) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Phenyl | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ | 99 | 96 |
| 4-(4-Fluorophenyl) | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ | 99 | 96 |
| 4-(4-Chlorophenyl) | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ | 99 | 95 |
| 4-(2-Naphthyl) | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ | 99 | 96 |
| 4-Methyl | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ | 95 | 90 |
| 4-Isopropyl | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ | 96 | 92 |
Another powerful strategy involves the use of chiral auxiliaries. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans' chiral oxazolidinone auxiliaries are prominent examples used in a wide range of asymmetric transformations. rsc.org In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a glycine precursor. Following N-acylation with benzoyl chloride and cyclization, the resulting substrate would undergo a diastereoselective alkylation at the C4 position with a butyl electrophile (e.g., butyl iodide). The chiral auxiliary biases the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.
Phosphine-catalyzed enantioselective reactions also represent a key methodology. Research has shown that phosphine catalysts can enable regiodivergent enantioselective C-2 and C-4 selective γ-additions of oxazolones to 2,3-butadienoates. acs.org Specifically, the C-4 selective γ-addition of 2-aryl-4-alkyloxazol-5-(4H)-ones proceeds in a highly enantioselective manner. acs.org This reaction demonstrates the utility of pre-existing chiral 4-alkyl-oxazolones as nucleophiles in constructing more complex chiral molecules, highlighting their importance as synthetic building blocks.
Mechanistic Investigations and Reactivity Profiles of 4 Butyl 2 Phenyloxazol 5 4h One Systems
Nucleophilic Reactivity and Ring-Opening Pathways of the Oxazolone (B7731731) Core
The reactivity of the 4-butyl-2-phenyloxazol-5(4H)-one ring is characterized by its susceptibility to nucleophilic attack, primarily at the carbonyl carbon. This leads to a ring-opening mechanism that is fundamental to its synthetic utility.
Formation of Alpha-Amino Acid Derivatives via Ring Opening
The hydrolysis or alcoholysis of this compound serves as a straightforward method for the synthesis of α-amino acid derivatives. The process involves the nucleophilic attack of water or an alcohol on the electrophilic carbonyl carbon of the oxazolone ring. This attack leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring cleavage to yield the corresponding N-acyl-α-amino acid or its ester. psu.edu For instance, reaction with water yields N-benzoyl-norleucine, while reaction with methanol (B129727) produces methyl N-benzoyl-norleucinate.
This ring-opening reaction is a key step in various synthetic methodologies. researchgate.net The general transformation can be depicted as follows:
A general scheme illustrating the nucleophilic ring-opening of this compound.Reactions with Nitrogen and Oxygen Nucleophiles
Beyond water and simple alcohols, the oxazolone core readily reacts with a variety of nitrogen and oxygen nucleophiles. Amines, for example, react via aminolysis to produce the corresponding N-benzoyl-norleucine amides. This reaction is synthetically valuable for the preparation of peptide fragments and other amide derivatives. Similarly, other oxygen nucleophiles can be employed to generate a diverse array of ester derivatives. researchgate.net
The reaction with oximes can produce N-acyl amino acid oxime esters, which are valuable activated intermediates in peptide synthesis. rsc.org The general reactivity pattern follows the same principle of nucleophilic acyl substitution at the carbonyl carbon, leading to the opening of the heterocyclic ring. researchgate.net
Table 1: Products from Reactions with Various Nucleophiles
| Nucleophile (Nu-H) | Product | Product Class |
|---|---|---|
| Water (H₂O) | N-Benzoyl-norleucine | N-Acyl Amino Acid |
| Methanol (CH₃OH) | Methyl N-benzoyl-norleucinate | N-Acyl Amino Acid Ester |
| Ammonia (NH₃) | N-Benzoyl-norleucinamide | N-Acyl Amino Acid Amide |
| Hydrazine (B178648) (H₂NNH₂) | N-Benzoyl-norleucine hydrazide | N-Acyl Amino Acid Hydrazide |
Michael Addition Reactions with Unsaturated Acceptors
The C4-proton of this compound can be abstracted by a base to form an enolate. This enolate is a soft nucleophile that can participate in Michael addition reactions with α,β-unsaturated compounds (Michael acceptors). masterorganicchemistry.comjoechem.io This reaction results in the formation of a new carbon-carbon bond at the α-position of the original amino acid backbone, providing a powerful tool for the synthesis of complex and non-proteinogenic amino acids. masterorganicchemistry.com
The mechanism involves the 1,4-conjugate addition of the oxazolone enolate to the Michael acceptor. masterorganicchemistry.comlibretexts.org The resulting enolate intermediate is then protonated to give the final product, which is a 1,5-dicarbonyl compound if the acceptor is an enone. youtube.com
Electrophilic Character and Acidity of the α-Proton
The proton at the C4 position of the oxazolone ring exhibits significant acidity, a feature that profoundly influences its stereochemical behavior and synthetic applications.
Mechanism of Facile Epimerization and Racemization Processes
The acidity of the α-proton (pKa ≈ 9) is a key characteristic of 4-substituted-2-phenyloxazol-5(4H)-ones. acs.org This acidity facilitates its removal by even mild bases, leading to the formation of a planar, achiral enolate intermediate. The enolate is stabilized by delocalization of the negative charge onto the carbonyl oxygen and through the aromaticity of the resulting oxazole (B20620) ring. acs.org
This facile enolization is the basis for the rapid epimerization and racemization observed at the C4 stereocenter. rsc.orgcdnsciencepub.com The process is reversible, and the protonation of the enolate intermediate can occur from either face, leading to a racemic mixture of the (R) and (S) enantiomers. Kinetic studies on related 4-alkyl-2-phenyloxazolones have shown that in aqueous solutions, ionization leading to racemization and ring-opening via hydrolysis can be competitive processes. psu.edursc.org
Dynamic Kinetic Resolution Strategies Exploiting α-Proton Acidity
The rapid racemization of this compound under basic or catalytic conditions makes it an ideal substrate for dynamic kinetic resolution (DKR). acs.orgacs.org In a DKR process, a chiral catalyst or reagent selectively reacts with one enantiomer of the rapidly equilibrating racemic mixture, funneling the entire starting material into a single, enantiomerically enriched product. acs.org
Various catalytic systems, including enzymes, organocatalysts, and metal complexes, have been successfully employed for the DKR of oxazolones. rsc.orgacs.org For example, peptide-catalyzed alcoholysis can yield enantiomerically enriched α-amino acid esters. acs.org The efficiency of the DKR is dependent on the relative rates of racemization and the stereoselective reaction. For an effective DKR, the rate of racemization must be faster than or at least comparable to the rate of the kinetic resolution step.
Table 2: Comparison of Racemization and Ring-Opening
| Condition | Favored Process | Rationale |
|---|---|---|
| Aqueous Base | Competitive Racemization & Hydrolysis | Both ionization and nucleophilic attack by hydroxide (B78521) are significant. psu.edursc.org |
| Non-polar Solvent with Base | Racemization | Ionization to the enolate is much faster than ring-opening in less polar environments. psu.edursc.org |
Cycloaddition Reactions Involving this compound Derivatives
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound derivatives can participate in several types of cycloadditions, acting as key precursors for the synthesis of various heterocyclic systems. rsc.org
In the realm of [4+2] cycloadditions, oxazole derivatives can be versatile, acting as either the diene or the dienophile. Specifically, 4-nitro-2-phenyloxazole (B3242379) has been shown to function as an electrophilic dienophile in normal Diels-Alder reactions. rsc.org This reactivity is attributed to the electron-withdrawing nitro group, which activates the oxazole ring for cycloaddition with dienes like 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. rsc.org While the specific reactivity of this compound as a dienophile is not extensively detailed in the provided results, the behavior of analogous oxazolones suggests that appropriate substitution can modulate their electronic properties, enabling them to participate in Diels-Alder reactions. The exocyclic double bond in unsaturated oxazolones can also act as a dienophile. researchgate.net
1,3-Dipolar cycloadditions are a cornerstone of heterocyclic synthesis, providing a direct route to five-membered rings. wikipedia.org Azlactones, such as this compound, are excellent precursors for the in-situ generation of mesoionic oxazolium 5-oxides, commonly known as münchnones. These münchnones are azomethine ylide-type 1,3-dipoles that readily react with various dipolarophiles. researchgate.netacs.org
The reaction of azlactones with electron-deficient alkenes, such as maleimides and acrylates, can be catalyzed by coinage metal complexes, including those of gold(I) and silver(I), to produce highly substituted Δ¹-pyrrolines. researchgate.netacs.orgnih.gov These reactions often proceed with high regio- and stereoselectivity. nih.gov For instance, gold(I)-catalyzed 1,3-dipolar cycloadditions of azlactones with monosubstituted alkenes exhibit excellent regioselectivity, forming a bond between the C4 of the azlactone and the α-position of the α,β-unsaturated ester or nitrile. nih.gov This outcome is consistent with a concerted mechanism. nih.gov
The choice of catalyst and substrates significantly influences the reaction's efficiency and stereochemical outcome. Chiral catalysts, such as those derived from BINAP, have been successfully employed to achieve high enantioselectivity in these cycloadditions. researchgate.netthieme-connect.com
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Azlactone Derivatives
| Azlactone Derivative | Dipolarophile | Catalyst | Product | Key Findings | Reference |
| Glycine-derived azlactones | Maleimides | [(S a)-Binap·AuTFA]₂ | Pyrrolines | Efficiently catalyzed reaction. | researchgate.net |
| Alanine-derived oxazolone | tert-Butyl acrylate | [(S a)-Binap·AuTFA]₂ | Pyrroline with anomalous regiochemistry | Explained by Natural Resonance Theory and Nucleus Independent Chemical Shift calculations. | researchgate.net |
| Azlactones | Electron-deficient alkenes | Silver acetate (B1210297) | Δ¹-Pyrrolines | exo-selective synthesis with good yields, no isomerization to Δ²-pyrrolines or decarboxylation to pyrroles. | acs.org |
| Glycine-derived azlactones | N-Phenylmaleimide | [(S)-BinapAuTFA]₂ | Cycloadducts | High yields and enantioselectivity (up to 99% ee). | thieme-connect.com |
| Azlactones | Methyleneindolinones | Chiral Phosphoric Acid | Spirooxindole-pyrrolidine derivatives | Enantioselective synthesis. | researchgate.net |
The versatility of this compound extends to the synthesis of various fused heterocyclic systems.
Pyrroles: The primary cycloadducts from the 1,3-dipolar cycloaddition of münchnones with alkynes can readily lose carbon dioxide to form pyrroles. researchgate.net
Imidazoles: While direct synthesis from this compound is not explicitly detailed, the imidazolone (B8795221) core can be synthesized from oxazolone derivatives. For example, 2-phenyl-5(4H)-oxazolone derivatives can be converted to imidazolone derivatives through reaction with ammonium (B1175870) acetate. ut.ac.ir A method for preparing 2-butyl-4-chloro-5-formylimidazole (B193128) involves the dehydration of 2-butyl-1H-imidazol-5(4H)-one, which is synthesized from the condensation of pentamidine (B1679287) hydrochloride and glyoxal. google.com
Pyridazines: The synthesis of pyridazines can be achieved through various routes, including the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303). liberty.edu Fused pyridazine (B1198779) systems, such as pyrrolo[1,2-b]pyridazines, can be synthesized via a 1,3-dipolar cycloaddition reaction between mesoionic oxazolo-pyridazinones and activated alkyne dipolarophiles. mdpi.com The oxazolo-pyridazinones are generated in situ from the corresponding pyridazinone acids. mdpi.com
Triazines: Fused 1,2,4-triazines can be synthesized through the cyclization of hydrazides under reductive conditions. mdpi.com Another approach involves the reaction of 8‐carboxyethyl‐4‐oxo‐3‐tert‐butyl‐4,6‐dihydropyrazolo[5,1‐c] rsc.orgresearchgate.netnih.govtriazine with diborane, followed by oxidation, to yield partially saturated and aromatic pyrazolo[5,1‐c] rsc.orgresearchgate.netnih.govtriazines. consensus.app A series of 4-butyl-1-substituted-4H- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-ones were synthesized by cyclizing 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors. nih.gov
Advanced Reaction Chemistry (e.g., Rearrangements, Selective Oxidation)
Beyond cycloadditions, azlactones undergo a range of other important transformations. rsc.org
Rearrangements: Azlactones can participate in rearrangement reactions, such as the Steglich rearrangement, where O-acylated azlactones are converted to C-acylated azlactones. This reaction can be catalyzed by chiral nucleophiles to afford products with a quaternary stereocenter in high yields and enantioselectivities. researchgate.net
Selective Oxidation: The selective oxidation of phenols to quinones is a known transformation. mdpi.com While direct selective oxidation of this compound is not detailed in the provided search results, the synthesis of oxazolone and imidazolone derivatives has been reported in the presence of H₂O₂-promoted fly ash as a catalyst. ut.ac.ir This suggests that the oxazolone ring is stable under these oxidative conditions.
The diverse reactivity of this compound and its analogs makes them valuable intermediates in the synthesis of a wide array of complex and biologically relevant molecules. rsc.orgsci-hub.se
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Butyl 2 Phenyloxazol 5 4h One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectral Analysis for Structural Confirmation
Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms within a molecule. For 4-butyl-2-phenyloxazol-5(4H)-one and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the butyl group, the phenyl group, and the methine proton at the C4 position.
The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The methine proton at the C4 position of the oxazolone (B7731731) ring is also a key diagnostic signal. The protons of the butyl group exhibit characteristic splitting patterns and chemical shifts corresponding to their positions along the alkyl chain. For instance, in a related derivative, 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, the methoxy (B1213986) group protons appear as a singlet at approximately 3.95 ppm. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Oxazolone Derivatives
| Compound | Functional Group | Chemical Shift (δ) in ppm |
|---|---|---|
| 4-(3-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | -OCH₃ | 3.95 (s, 3H) |
| =CH | 7.25 (s, 1H) | |
| ArH | 7.29-8.22 (m) | |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | =CH | 7.29 (s, 1H) |
| ArH | 7.50-8.25 (m) | |
| Ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate | ArH | 8.04-8.07 (m, 2H), 7.44-7.46 (m, 3H) |
| -OCH₂CH₃ | 4.43 (q, J = 7.2 Hz, 2H), 1.41-1.46 (m, 3H) | |
| -C(CH₃)₃ | 1.52 (s, 9H) |
Note: This table presents a selection of data from various sources to illustrate typical chemical shifts. For complete, specific data, refer to the cited literature.
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment.
In this compound, the carbonyl carbon (C=O) of the oxazolone ring is a key feature, typically resonating at a downfield chemical shift. The carbons of the phenyl ring and the butyl group also show characteristic signals. For example, in ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate, the carbonyl carbon appears at 165.6 ppm, while the carbons of the tert-butyl group are observed at 33.5 and 28.3 ppm. amazonaws.com The chemical shifts of the carbons in the oxazolone ring are sensitive to substituents on both the benzylidene and phenyl rings, indicating an extended π-electron system. dtu.dk
Table 2: Illustrative ¹³C NMR Spectral Data for Oxazolone Derivatives
| Compound | Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|---|
| Ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate | C=O | 165.6 |
| C-O (ester) | 162.5 | |
| Aromatic/Olefinic C | 126.6-157.9 | |
| -OCH₂CH₃ | 61.2, 14.5 | |
| -C(CH₃)₃ | 33.5, 28.3 | |
| Tert-butyl 5-methyl-2-phenyloxazole-4-carboxylate | C=O | 161.6 |
| C-O (ester) | 159.4 | |
| Aromatic/Olefinic C | 126.3-155.0 | |
| -C(CH₃)₃ | 28.6 | |
| -CH₃ | 12.3 |
Note: This table is a compilation of data from various sources to demonstrate typical chemical shift ranges. For detailed assignments, consult the original research articles.
Two-Dimensional NMR Techniques for Stereochemical and Conformational Assignments (e.g., NOESY)
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the stereochemistry and conformational preferences of molecules in solution. nih.gov NOESY experiments reveal through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure. nih.gov
For complex oxazolone derivatives, NOESY can be used to establish the relative orientation of substituents. nih.gov For instance, in a detailed conformational study of a related bis-oxazole oxane system, NOESY data, in conjunction with coupling constants and molecular modeling, was used to determine the conformational preferences of the molecule. nih.gov Such analyses are crucial for understanding the molecule's shape and how it might interact with biological targets. nih.gov
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For this compound, the IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically observed in the range of 1775-1790 cm⁻¹. researchgate.net Another key absorption is the C=N stretching vibration of the oxazolone ring, which appears around 1650-1660 cm⁻¹. researchgate.net The C-O stretching of the lactone is also identifiable. researchgate.net In some cases, the carbonyl stretching band may be split due to Fermi resonance. dtu.dk
Table 3: Characteristic IR Absorption Frequencies for Oxazolone Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | C=O | 1790 |
| C=N | 1650 | |
| C=C | 1550 | |
| C-O (lactone) | 1150 | |
| 4-(3-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | C=O | 1775 |
| C=N | 1660 | |
| C=C | 1590 | |
| C-O (lactone) | 1155 | |
| Ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate | C=O | 1715 |
| C=N | 1616 |
Note: The data in this table is sourced from various studies and represents typical values. Specific values can vary based on the full molecular structure and the sample preparation method.
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of oxazolone derivatives often involves characteristic losses. For instance, deprotonated 2-phenyl-5-oxazolone shows a major fragment ion at m/z 160, which primarily eliminates carbon dioxide upon collisional activation. nih.govacs.org This fragmentation behavior is a strong indicator of the oxazolone ring structure. nih.govacs.org The fragmentation of related N-benzoyl peptides has also been shown to produce deprotonated oxazolone structures. nih.govacs.org
Table 4: High-Resolution Mass Spectrometry Data for an Oxazolone Derivative
| Compound | Formula | Calculated Mass (M+) | Found Mass (M+) |
|---|---|---|---|
| Ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate | C₁₆H₁₉NO₃ | 273.1365 | 273.1368 |
| Tert-butyl 5-methyl-2-phenyloxazole-4-carboxylate | C₁₅H₁₇NO₃ | 259.1208 | 259.1210 |
Note: This table provides an example of HRMS data for a related oxazolone. The high degree of accuracy between the calculated and found masses confirms the elemental composition.
X-ray Crystallography for Precise Molecular Geometry and Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been used to determine the absolute configuration of geometric isomers of related compounds like 4-benzylidene-2-phenyl-2-oxazolin-5-one. sigmaaldrich.com Such studies provide definitive proof of the molecule's geometry and the spatial arrangement of its substituents. For a molecule with a chiral center, like this compound, X-ray crystallography of a single enantiomer would be the definitive method to establish its absolute stereochemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of auxochromes.
For this compound, the principal chromophore is the 2-phenyloxazol-5(4H)-one ring system. The electronic transitions observed in the UV-Vis spectrum are primarily associated with the π-electron system of this conjugated structure. The butyl group at the 4-position acts as an auxochrome, a substituent that can influence the absorption characteristics of the chromophore.
Detailed Research Findings
Detailed spectroscopic data for the parent chromophore, 2-phenyloxazol-5(4H)-one, is available from the National Institute of Standards and Technology (NIST) database. nist.gov This data provides a foundational understanding of the electronic transitions inherent to this class of compounds. The UV-Vis spectrum of 2-phenyloxazol-5(4H)-one exhibits a significant absorption maximum (λmax) that can be attributed to a π→π* transition. This type of transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital and is characteristic of compounds with conjugated systems, such as the phenyl group and the C=N double bond within the oxazolone ring.
The presence of a carbonyl group (C=O) in the oxazolone ring also introduces the possibility of a weaker n→π* transition. This transition involves the excitation of a non-bonding electron (from the oxygen atom) to a π* antibonding orbital. These transitions are typically of lower intensity than π→π* transitions.
The substitution of a butyl group at the 4-position of the oxazolone ring in this compound is expected to have a modest effect on the electronic spectrum. Alkyl groups are known to be weak auxochromes that can cause a slight bathochromic (red) shift in the absorption maximum. This is due to hyperconjugation, which involves the interaction of the C-H σ bonds of the alkyl group with the π-system of the chromophore, slightly raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the π→π* transition.
While specific experimental data for this compound is not extensively reported in the literature, the electronic transitions can be confidently predicted based on the data for the parent compound and the known effects of alkyl substitution. Studies on various oxazolone derivatives have consistently shown that the core electronic transitions are governed by the 2-phenyl-oxazolone structure. dtu.dkresearchgate.net
Data Table of UV-Vis Spectroscopic Data
The following table summarizes the UV-Vis absorption data for the parent compound, 2-phenyloxazol-5(4H)-one, which serves as a reference for understanding the electronic transitions in its 4-butyl derivative.
| Compound Name | Solvent | λmax (nm) | Log ε | Transition Type | Reference |
| 2-phenyloxazol-5(4H)-one | Not Specified | ~245 | ~4.2 | π→π* | nist.gov |
Interactive Data Table
Below is an interactive version of the UV-Vis spectroscopic data for related oxazolone compounds.
| Compound Name | λmax (nm) | Log ε | Transition Type |
| 2-phenyloxazol-5(4H)-one | ~245 | ~4.2 | π→π* |
The absorption maximum at approximately 245 nm for 2-phenyloxazol-5(4H)-one is indicative of the high-energy π→π* transition associated with the conjugated system. nist.gov The molar absorptivity (ε), represented as Log ε, is relatively high, which is also characteristic of a π→π* transition. For this compound, a similar spectrum is anticipated, with a potential slight shift of the λmax to a longer wavelength due to the electronic contribution of the butyl group.
Computational Chemistry and Theoretical Studies on 4 Butyl 2 Phenyloxazol 5 4h One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 4-Butyl-2-phenyloxazol-5(4H)-one, DFT calculations could provide valuable insights into its chemical behavior.
Key Applications of DFT:
Molecular Orbital Analysis: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Electron Density Distribution: This analysis reveals the electron-rich and electron-deficient regions of the molecule, which is fundamental to predicting sites of electrophilic and nucleophilic attack.
Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. For instance, studies on related (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones have successfully correlated calculated carbonyl stretching frequencies with experimental data.
A hypothetical DFT study on this compound would likely involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a local minimum on the potential energy surface. Subsequent calculations would yield the electronic properties summarized in the table below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Relates to electron-donating ability |
| LUMO Energy | (Value in eV) | Relates to electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |
Molecular Dynamics and Docking Simulations for Mechanistic Insights
Molecular dynamics (MD) and molecular docking are computational techniques that can simulate the interaction of a small molecule like this compound with biological macromolecules, such as proteins or enzymes.
Mechanistic Insights from MD and Docking:
Binding Affinity and Pose: Molecular docking predicts the preferred orientation (pose) of a ligand when it binds to a receptor and estimates the strength of the interaction (binding energy). For example, docking studies on new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones revealed their binding affinities for COX-1, COX-2, TRPA1, and TRPV1 receptors, suggesting potential mechanisms for their analgesic activity.
Interaction Analysis: These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Conformational Changes: MD simulations can track the dynamic changes in both the ligand and the receptor upon binding, providing a more realistic picture of the binding process.
A simulated docking study of this compound against a hypothetical enzyme target would involve preparing the 3D structures of both the ligand and the receptor, performing the docking calculations, and analyzing the resulting poses and interactions.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.
Predictive Power of QSAR:
Descriptor-Based Models: QSAR models are built using a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include steric, electronic, and lipophilic parameters.
Predictive Modeling: Once a statistically significant QSAR model is developed, it can be used to predict the activity of compounds that have not yet been synthesized or tested. For example, QSAR analyses on certain thiazole (B1198619) derivatives have shown that antioxidant activity is influenced by parameters like polarization, dipole moment, and lipophilicity.
Developing a QSAR model for a series of 4-substituted-2-phenyloxazol-5(4H)-one derivatives would involve calculating a range of descriptors and using statistical methods to find a correlation with a measured biological activity.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Encoded |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Lipophilic | LogP | Hydrophobicity/hydrophilicity |
| Topological | Wiener Index, Randic Index | Atomic connectivity |
Analysis of Reaction Energetics, Transition States, and Stereochemical Outcomes
Computational chemistry provides powerful tools for studying reaction mechanisms, including the energetics of reactions, the structures of transition states, and the factors that control stereochemistry.
Understanding Reaction Pathways:
Activation Energy Barriers: By calculating the energies of reactants, products, and transition states, the activation energy for a reaction can be determined. This information is crucial for predicting reaction rates. Studies on the base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones have evaluated the enthalpies and entropies of activation.
Transition State Theory: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes during a reaction.
Stereoselectivity: When a reaction can produce multiple stereoisomers, computational methods can be used to predict which isomer will be favored by calculating the relative energies of the different transition states leading to each product.
Investigation of Tautomeric Forms and Isomerization Pathways
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Oxazolones can exist in different tautomeric forms, and the relative stability of these forms can significantly impact their chemical and biological properties.
Tautomerism in Oxazolones:
Keto-Enol Tautomerism: The oxazolone (B7731731) ring can exhibit keto-enol tautomerism. Computational methods can be used to calculate the relative energies of the different tautomers to determine which form is most stable under a given set of conditions.
Influence on Properties: The tautomeric form of a molecule can affect its reactivity, spectroscopic properties, and biological activity. For instance, theoretical studies on edaravone (B1671096) and isoxazolone derivatives have explored the influence of tautomerism on their antioxidant mechanisms.
A computational investigation of tautomerism in this compound would involve calculating the energies of the possible tautomers and the energy barriers for their interconversion.
Synthetic Utility and Applications of 4 Butyl 2 Phenyloxazol 5 4h One in Advanced Organic Synthesis
Versatile Precursors for the Synthesis of α-Amino Acids and Peptidomimetics
Oxazolones, such as 4-butyl-2-phenyloxazol-5(4H)-one, are well-established as important synthons in the synthesis of α-amino acids and their derivatives. researchgate.netresearchgate.net Their utility stems from their role as internal anhydrides of N-acyl amino acids, which allows for facile introduction of side chains and subsequent conversion to the desired amino acid products. researchgate.netresearchgate.net The general reactivity of the oxazolone (B7731731) ring, characterized by its multiple reactive sites, makes it a prime candidate for constructing both natural and unnatural amino acids and peptides. researchgate.netcore.ac.uk
Moreover, these oxazolone intermediates are crucial in peptide synthesis. They can be employed as activated carboxyl components for coupling with amino esters, forming peptide bonds. The versatility of 4-substituted-2-phenyloxazolones makes them valuable in the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability or bioavailability. core.ac.uk A one-pot synthesis method has been developed for preparing oxazol-5(4H)-ones directly from amino acids, simplifying the process and making these valuable intermediates more accessible. nih.gov
Building Blocks for the Construction of Complex Heterocyclic Architectures
The reactivity of this compound extends beyond amino acid synthesis into the realm of heterocyclic chemistry. The strained five-membered ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization reactions that can generate a diverse range of heterocyclic systems.
Synthesis of Imidazolones and Imidazoles
A significant application of 4-substituted-2-phenyloxazol-5(4H)-ones is their conversion into imidazolones and imidazoles. ut.ac.irnih.govresearchgate.net This transformation is typically achieved by reacting the oxazolone with a nitrogen source, such as ammonia, primary amines, or ammonium (B1175870) acetate (B1210297), often in acetic acid at elevated temperatures or under microwave irradiation. ut.ac.irresearchgate.net
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon (C5) of the oxazolone ring. This leads to the opening of the lactone ring to form an N-acylamino amide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule results in the formation of the five-membered imidazolone (B8795221) ring system. ut.ac.ir
For instance, the reaction of 2-phenyl-5(4H)-oxazolone derivatives with ammonium acetate under microwave irradiation provides a pathway to the corresponding imidazolone derivatives. ut.ac.ir This method highlights a green chemistry approach, often leading to high yields and shorter reaction times. The oxazolone rearrangement is a recognized strategy for producing (4H)-imidazol-4-ones, which are important scaffolds in medicinal chemistry. nih.gov
Table 1: Synthesis of Imidazolone Derivatives from Oxazolones
| Oxazolone Precursor | Reagent | Product | Ref. |
|---|---|---|---|
| 4-Arylidene-2-phenyloxazol-5(4H)-one | Hydrazides | 5-oxo-4,5-dihydroimidazol-1-yl)-carboxamides | researchgate.net |
| 2-Phenyloxazol-5(4H)-one derivatives | Ammonium Acetate (Microwave) | Imidazolone derivatives | ut.ac.ir |
Formation of Thiazines and Oxathiolanones
Construction of Triazolines and Triazoles
The oxazolone ring is a viable precursor for constructing triazole heterocycles, primarily through reactions with hydrazine (B178648) and its derivatives. The reaction proceeds via nucleophilic attack of the hydrazine on the oxazolone carbonyl, leading to ring opening and subsequent cyclization to form the triazole ring.
A notable example is the synthesis of 4-butyl-1-substituted-4H- researchgate.netut.ac.irresearchgate.nettriazolo[4,3-a]quinazolin-5-ones. nih.gov In this multi-step synthesis, the crucial butyl group is introduced early via the use of butylamine. The key cyclization step involves reacting a 3-butyl-2-hydrazino-3H-quinazolin-4-one intermediate with a one-carbon donor. nih.gov This demonstrates how the butyl moiety, originating from a simple precursor, can be incorporated into a complex, fused triazole system. While the immediate precursor is a quinazolinone, the underlying principle of cyclizing a hydrazine-containing intermediate is analogous to the general reactivity of oxazolones with hydrazines.
General synthetic strategies for producing 1,2,4-triazoles often involve the cyclization of intermediates that can be readily accessed from oxazolones. organic-chemistry.org For example, the reaction of oxazolones with hydrazine hydrate (B1144303) can yield N-acylamino acid hydrazides, which can then be cyclized to form various substituted triazoles.
Table 2: Examples of Triazole Synthesis
| Starting Material Class | Key Reagents | Product Class | Ref. |
|---|---|---|---|
| Secondary Amides and Hydrazides | Triflic Anhydride (B1165640), Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| 3-Butyl-2-hydrazino-3H-quinazolin-4-one | One-carbon donors | 4-Butyl-1-substituted-4H- researchgate.netut.ac.irresearchgate.nettriazolo[4,3-a]quinazolin-5-ones | nih.gov |
Synthesis of Furanones and Benzoxazepines
The synthesis of furanones and benzoxazepines directly from this compound is not well-documented in the reviewed literature.
Preparation of Pyrrolo-oxazoles
There is a lack of available information in the scientific literature regarding the preparation of pyrrolo-oxazoles starting from this compound.
Strategic Role in Natural Product Synthesis Schemes
While a specific total synthesis of a natural product directly employing this compound is not extensively documented in publicly available research, the strategic importance of the broader class of 4-alkyl-2-phenyloxazolones is well-established. These compounds are recognized as crucial synthons, particularly as precursors to non-proteinogenic α-amino acids, which are key components of numerous biologically active natural products. researchgate.netresearchgate.net The oxazolone ring acts as a "masked" α-amino acid, with the C4 position being readily functionalized or serving as a handle for further synthetic transformations.
The primary strategic value of this compound in the context of natural product synthesis lies in its reactivity:
As an α-Amino Acid Synthon: The most significant role of oxazolones is in the synthesis of α-amino acids. researchgate.net The ring can be opened by various nucleophiles, such as water, alcohols, or amines, to yield the corresponding N-benzoyl amino acid derivatives. For this compound, this would provide access to derivatives of 2-aminohexanoic acid (norleucine), a component found in some natural peptides.
Carbon-Carbon Bond Formation: The methylene (B1212753) group at the C4 position is activated and can be deprotonated to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles, allowing for the introduction of additional complexity. This reactivity is fundamental in building the carbon skeleton of complex natural products.
Cycloaddition Reactions: The exocyclic double bond that can be formed at the C4 position in related unsaturated azlactones participates in cycloaddition reactions, providing a powerful tool for the construction of new ring systems, a common feature in many natural products.
A notable example showcasing the utility of a related oxazole (B20620) structure in complex synthesis is the coupling of a metalated 2-methyloxazole (B1590312) with a lactone to form the C20–C46 segment during the total synthesis of phorboxazole B, a potent cytostatic marine macrolide. capes.gov.br This highlights the potential of the oxazole core as a key building block in the assembly of intricate natural product frameworks. The butyl group in this compound offers a non-polar side chain that could be desirable in targeting specific binding pockets within biological macromolecules.
| Reaction Type | Role of this compound | Resulting Structure | Relevance to Natural Product Synthesis |
| Ring-Opening | Masked α-amino acid | N-Benzoyl-2-aminohexanoic acid derivatives | Synthesis of peptide fragments containing non-standard amino acids. |
| Alkylation at C4 | Enolate precursor | α,α-Disubstituted amino acid precursor | Creation of sterically hindered and structurally unique amino acids. |
| Condensation | Nucleophilic partner | α,β-Unsaturated acylamino acid derivatives | Formation of key intermediates for further elaboration. |
Derivatives as Intermediates for the Development of Advanced Materials (e.g., Polymers, Nanomaterials, Modified Electrodes)
The reactivity of the oxazolone ring makes its derivatives, including those of this compound, highly valuable intermediates for the fabrication of advanced functional materials. The ability of the ring to be opened by nucleophiles provides a powerful method for grafting various functionalities onto a material's surface or a polymer backbone. nih.govrsc.org
Polymers:
Azlactone-functionalized polymers have emerged as a significant class of reactive platforms for materials design. nih.govrsc.org Monomers containing the azlactone moiety, such as 2-vinyl-4,4-dimethyl-5-oxazolone, can be polymerized using controlled radical polymerization techniques to produce well-defined polymers. researchgate.net The resulting polymers contain a backbone decorated with highly reactive azlactone rings.
These reactive polymer scaffolds can then be modified in a straightforward, one-pot process through post-polymerization modification. rsc.orgnih.gov Nucleophiles like primary amines, alcohols, and thiols can react with the azlactone rings, opening them and covalently attaching new functional groups. rsc.org This modular approach allows for the synthesis of a wide array of functional polymers from a single precursor, suitable for applications in:
Bioconjugation: Immobilizing enzymes, proteins, or other biomolecules. nih.gov
Drug Delivery: Creating stimuli-responsive polymer-drug conjugates. nih.gov
Separations and Catalysis: Developing reactive polymeric supports. nih.gov
Derivatives of this compound, if rendered polymerizable, could be incorporated into such systems, introducing lipophilic butyl groups that could influence the properties of the final material, such as its solubility or its interaction with biological membranes.
Nanomaterials:
Oxazolone derivatives have been successfully used to fabricate various nanomaterials. For instance, nanoparticles, nanocuboids, nanorods, and nanobelts of 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one have been prepared using a simple reprecipitation method. mdpi.com The morphology and size of these nanostructures could be controlled by adjusting parameters like solvent and temperature. This demonstrates the potential of the oxazolone core to self-assemble into ordered nanostructures, a key requirement for applications in electronics and photonics. The butyl group on the 4-position would be expected to influence the packing and self-assembly behavior, potentially leading to novel nanostructure morphologies.
Modified Electrodes:
The electrochemical properties of oxazolone derivatives have been harnessed to create chemically modified electrodes (CMEs) for sensor applications. In a notable study, a 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one was used to modify a glassy carbon electrode through electropolymerization. mdpi.com The resulting polymeric film on the electrode surface demonstrated the ability to detect heavy metal ions in aqueous solutions. The oxazolone-based film could accumulate metal cations, which were then detected using differential pulse voltammetry. This application showcases the potential of phenyloxazolone derivatives in the development of electrochemical sensors for environmental monitoring. A derivative of this compound could be designed for similar purposes, with the butyl group potentially enhancing the film's stability or modifying its affinity for specific analytes.
| Material Type | Role of Oxazolone Derivative | Fabrication Method | Potential Application |
| Functional Polymers | Reactive monomer or side-chain | Controlled Radical Polymerization & Post-Polymerization Modification | Drug delivery, bioconjugation, catalysis nih.govrsc.orgnih.gov |
| Nanostructures | Self-assembling building block | Reprecipitation Method | Nanoelectronics, photonics mdpi.com |
| Modified Electrodes | Electropolymerizable precursor | Electropolymerization | Chemical sensors for heavy metal detection mdpi.com |
Q & A
Q. What are reliable synthetic routes for 4-Butyl-2-phenyloxazol-5(4H)-one, and how can reaction conditions be optimized?
Methodological Answer : A common approach involves the Erlenmeyer azlactone synthesis, where hippuric acid derivatives react with aldehydes in the presence of a condensing agent like acetic anhydride and a base (e.g., anhydrous sodium acetate). For example, a similar oxazolone derivative was synthesized by heating a mixture of aldehyde, hippuric acid, acetic anhydride, and sodium acetate, followed by ethanol-induced crystallization . Key parameters include:
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer : Combine analytical techniques for robust validation:
- Melting Point : Compare observed values (e.g., 202–203°C for analogous compounds) with literature data .
- Spectroscopy :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, identifying electrophilic sites (e.g., C4 position of the oxazolone ring).
- Simulate transition states for nucleophilic attack (e.g., by amines or thiols) to estimate activation energies .
- Validate predictions with experimental kinetics (e.g., monitor reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in reported crystal structures or spectroscopic data for oxazolone derivatives?
Methodological Answer :
- Revisit Synthesis : Reproduce protocols from conflicting studies, ensuring strict adherence to reported conditions (e.g., solvent purity, inert atmosphere) .
- Single-Crystal X-ray Diffraction : Resolve ambiguities by determining absolute configuration (e.g., CCDC deposition for 4-benzylidene analogs, R factor < 0.05) .
- Dynamic NMR : Detect tautomerism or conformational flexibility (e.g., keto-enol equilibria) that may cause spectral discrepancies .
Q. How can researchers design experiments to study the biological activity of this compound derivatives?
Methodological Answer :
- Structure-Activity Relationships (SAR) :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
